4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- is a natural product found in Pseudognaphalium cheiranthifolium, Muntingia calabura, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 70786-48-0
VCID: VC1818494
InChI: InChI=1S/C17H14O5/c1-20-11-8-12(18)14-13(9-11)22-16(17(21-2)15(14)19)10-6-4-3-5-7-10/h3-9,18H,1-2H3
SMILES: COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-

CAS No.: 70786-48-0

Cat. No.: VC1818494

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- - 70786-48-0

Specification

CAS No. 70786-48-0
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name 5-hydroxy-3,7-dimethoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-11-8-12(18)14-13(9-11)22-16(17(21-2)15(14)19)10-6-4-3-5-7-10/h3-9,18H,1-2H3
Standard InChI Key OYCOUDKDRFJOCP-UHFFFAOYSA-N
SMILES COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O
Canonical SMILES COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O

Introduction

Chemical Identity and Basic Properties

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- represents a flavonoid compound with specific structural modifications. The compound is registered with CAS number 70786-48-0 and possesses several synonyms in scientific literature . As a flavone derivative, it contains the characteristic 15-carbon skeleton arranged in a C6-C3-C6 configuration that defines the flavonoid class.

The basic chemical properties of this compound are summarized in the following table:

PropertyValue
Chemical Name4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-
CAS Registry Number70786-48-0
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Synonyms3,7-Dimethylgalangin; Galangin 3,7-dimethyl ether; 5-hydroxy-3,7-dimethoxy-2-phenylchromen-4-one

These fundamental properties provide the basis for understanding the compound's behavior in various chemical and biological systems . The molecular formula C17H14O5 indicates the presence of 17 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms, reflecting the flavone backbone with specific hydroxyl and methoxy substitutions.

Structural Characteristics

Molecular Structure

The structure of 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- is characterized by a chromone (benzopyrone) core with specific substitutions. The basic scaffold consists of a 2-phenylchromen-4-one framework with:

  • A hydroxyl group at position 5

  • Methoxy groups at positions 3 and 7

  • A phenyl ring attached at position 2

This particular arrangement of functional groups distinguishes it from other flavones and contributes to its chemical reactivity and potential biological activity . The molecular structure is nearly planar, with the phenyl ring at position 2 showing only slight deviation from the plane of the benzopyran-4-one system.

Crystallographic Features

X-ray crystallographic studies have revealed important structural features of this compound. According to research findings, the crystal structure exhibits:

These crystallographic details provide valuable insights into the three-dimensional arrangement of the molecule, which may be relevant to understanding its biological interactions and chemical reactivity. The intramolecular hydrogen bonding is particularly significant as it contributes to the rigidity and stability of the molecular structure .

Natural Sources and Occurrence

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- has been identified in several plant species, primarily from tropical and subtropical regions. Based on the available research, the compound has been reported in:

  • Boesenbergia rotunda (fingerroot or Chinese ginger), a medicinal plant used in traditional Asian medicine

  • Heliotropium marifolium, a plant belonging to the Boraginaceae family

  • Kaempferia parviflora (Thai black ginger), specifically isolated from its rhizomes

These plants have historical usage in traditional medicine systems across various Asian cultures. For instance, Kaempferia parviflora is widely used in Thai traditional medicine for its purported aphrodisiac properties and for treating gastrointestinal disorders. The presence of flavonoids like 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- may contribute to the medicinal properties attributed to these plants .

Synthesis Methodologies

Reported Synthetic Routes

Several approaches have been documented for the synthesis of 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-. One notable method involves selective demethylation of a trimethoxy precursor:

  • Starting material: 3,5,7-trimethoxyflavone

  • Reagent: Boron tribromide (BBr3)

  • Solvent: Dichloromethane

  • Reaction conditions: Temperature range of 0-20°C for approximately 4 hours

  • Post-reaction processing: Treatment with water in dichloromethane

This synthetic approach reportedly yields the target compound with approximately 78% efficiency, making it a viable method for laboratory-scale production . The selective demethylation strategy allows for precise control over which methoxy groups are converted to hydroxyl groups, which is essential for obtaining the desired substitution pattern.

Synthetic Challenges and Considerations

While the synthesis of flavones and their derivatives is well-established in organic chemistry, several challenges exist in the specific synthesis of 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-:

  • Regioselectivity in demethylation reactions to ensure only specific methoxy groups are affected

  • Protection and deprotection strategies to maintain the integrity of desired functional groups

  • Purification procedures to separate the target compound from structural isomers and byproducts

These considerations highlight the complexity involved in the synthetic preparation of this compound and underscore the importance of optimized reaction conditions and careful monitoring of reaction progress.

Intermolecular and Intramolecular Interactions

The structural stability and crystal packing of 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- are significantly influenced by various molecular interactions. These interactions play crucial roles in determining the compound's physical properties and potentially its biological activities.

Hydrogen Bonding Networks

One of the most notable features of this compound is the presence of intramolecular hydrogen bonding. The 5-hydroxyl group forms a strong hydrogen bond with the adjacent carbonyl oxygen at position 4, creating a six-membered pseudo-ring that contributes to molecular rigidity and planarity . This intramolecular hydrogen bond is characterized by:

In addition to intramolecular hydrogen bonding, the crystal structure reveals intermolecular C-H···O hydrogen bonds that link adjacent molecules and contribute to the three-dimensional packing arrangement in the solid state .

π-π Stacking Interactions

The aromatic nature of the flavone scaffold facilitates π-π stacking interactions between molecules in the crystal structure. These non-covalent interactions further stabilize the crystal packing and may influence the compound's solubility and other physical properties. Similar flavone structures have shown π-π stacking distances in the range of 3.3-3.4 Å, which is typical for effective aromatic interactions .

Comparative Analysis with Related Flavones

Structural Similarities and Differences

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- shares structural features with several other flavones but differs in its specific substitution pattern. Comparative analysis with related compounds reveals:

  • Gnaphaliin (5,7-dihydroxy-3,8-dimethoxyflavone) differs in having:

    • An additional hydroxyl group at position 7 instead of a methoxy group

    • A methoxy group at position 8 rather than position 7

    • Similar biological activities including antioxidant and anti-inflammatory properties

  • 5,6-Dihydroxy-7,8-dimethoxyflavone features:

    • Hydroxyl groups at positions 5 and 6

    • Methoxy groups at positions 7 and 8

    • Similar intramolecular hydrogen bonding involving the 5-hydroxyl group

  • Compounds isolated from Combretum quadrangulare:

    • 5-hydroxy-3,3′,4′,5′,7-pentamethoxy-2-phenyl-4H-1-benzopyran-4-one (combretol)

    • 3′,5-dihydroxy-3,4′,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one (ayanin)

    • 4′,5-dihydroxy-3,3′,5′,7-tetramethoxy-2-phenyl-4H-1-benzopyran-4-one

These structural variations, particularly in the placement of hydroxyl and methoxy groups, can significantly influence physicochemical properties and biological activities of flavones.

Future Research Directions

The current state of knowledge regarding 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- reveals several areas where further research would be valuable:

Comprehensive Biological Evaluation

Systematic investigation of the compound's biological activities is needed, including:

  • Quantitative assessment of antioxidant capacity using multiple assay systems

  • Evaluation of anti-inflammatory properties in cellular and animal models

  • Screening for antimicrobial, anticancer, and other potential therapeutic activities

  • Studies on bioavailability, metabolism, and pharmacokinetics

Structure-Activity Relationship Studies

Comparative analysis with structurally related flavones could provide insights into:

  • The impact of specific substitution patterns on biological activity

  • The role of intramolecular hydrogen bonding in determining activity

  • Structure-based design of more potent derivatives

Advanced Synthetic Approaches

Development of improved synthetic methods would be beneficial for:

  • Increasing yield and purity

  • Enabling large-scale production for further research

  • Creating structural analogs for comparative studies

  • Implementing green chemistry principles to reduce environmental impact

Crystallographic and Computational Studies

Further investigation of structural properties through:

  • Advanced crystallographic techniques to explore possible polymorphism

  • Computational modeling of molecular interactions with potential biological targets

  • Quantum mechanical calculations to better understand electronic properties

These research directions would contribute to a more comprehensive understanding of 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- and its potential applications in various fields, from medicinal chemistry to material science.

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